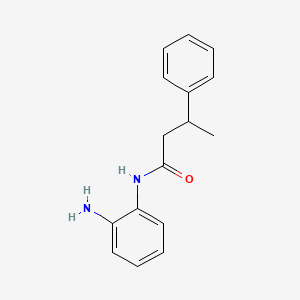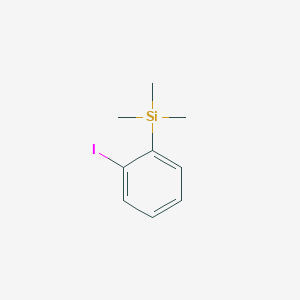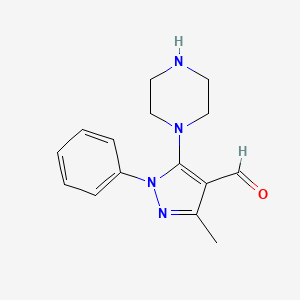
3-Methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the piperazine moiety and the aldehyde group. The reaction conditions often involve the use of acid catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective starting materials like phenylhydrazine and ethyl acetoacetate, along with efficient reaction conditions, makes the process suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The phenyl and piperazine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID.
Reduction: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-METHANOL.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-3-METHYL-5-PYRAZOLONE: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE: An intermediate in the synthesis of teneligliptin, a drug used for the treatment of type 2 diabetes.
Uniqueness
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is unique due to its combination of a pyrazole ring with a piperazine moiety and an aldehyde group. This structural arrangement provides a versatile platform for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-methyl-1-phenyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O/c1-12-14(11-20)15(18-9-7-16-8-10-18)19(17-12)13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
InChI Key |
GQBWMQRANBCKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)



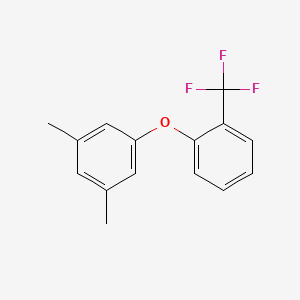
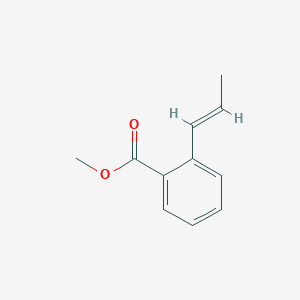
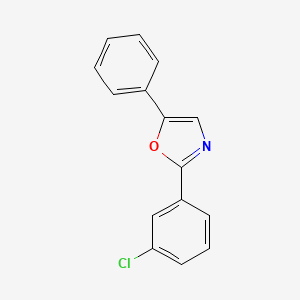

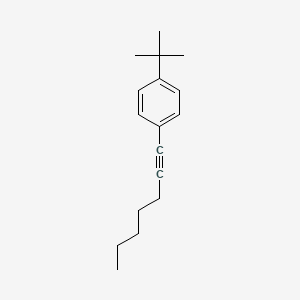
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
